molecular formula C8H10F8O2 B1581274 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol CAS No. 83192-87-4

3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol

Cat. No. B1581274
CAS RN: 83192-87-4
M. Wt: 290.15 g/mol
InChI Key: KZGBZVBYSNUWHN-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol is a chemical compound with the molecular formula C6H6F8O2 . It is a type of fluorochemical that has been used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol consists of a chain of six carbon atoms, with two hydroxyl groups attached to the first and last carbon atoms. Each of the middle four carbon atoms is attached to two fluorine atoms .


Physical And Chemical Properties Analysis

3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol is a solid at room temperature, with a boiling point of 100 °C at 3 mmHg and a melting point of 66-70 °C . It is insoluble in water .

Scientific Research Applications

Enzymatic Synthesis in Material Science

A significant application of 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol (OFOD) is in the enzymatic synthesis of silicone fluorinated aliphatic polyesteramides (SFAPEAs). These materials, synthesized by incorporating fluorinated aliphatic segments and dimethylsiloxane segments into the same linear chain, offer potential for various low surface energy applications. The highest molar mass fluorosilicones were achieved using OFOD, indicating its importance in polymer synthesis (Palsule & Poojari, 2010).

Synthesis of Fluorinated α-Diketones and Heterocyclic Compounds

OFOD has been used in the synthesis of complex fluorinated compounds like α-diketones, as-triazines, and quinoxalines. These derivatives are synthesized through various chemical reactions involving benzylmagnesium chloride and fluorinated acids. Such compounds find applications in specialized chemical domains (Hergenrother & Hudlický, 1978).

Biodegradable Polyurethanes for Medical Use

OFOD is instrumental in synthesizing novel biodegradable polyurethanes with fluorinated aliphatic side chains. These materials exhibit distinct thermal properties and increased chemical resistance, making them suitable for various medical applications like tissue engineering (Su et al., 2017).

Polymer Research in Biomedical Engineering

In biomedical engineering, OFOD is used in the synthesis of biodegradable elastomers for tissue engineering applications. Poly(1,8-octanediol-co-citric acid) (POC) scaffolds, for instance, are designed with varying porosity to meet specific mechanical and biological parameters, making them ideal for engineering soft tissues (Jeong & Hollister, 2010).

Synthesis of Fluorosilicones and Polymers

OFOD is also used in the synthesis of fluorosilicones and polymers. This application includes copolymerization and polycondensation reactions, leveraging OFOD's unique chemical structure to develop materials with desired physical and chemical properties (Hu et al., 2006).

Safety And Hazards

3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol is corrosive and irritating. Contact with skin or eyes may cause burns and irritation. Protective eyewear and gloves should be worn when handling this chemical .

properties

IUPAC Name

3,3,4,4,5,5,6,6-octafluorooctane-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F8O2/c9-5(10,1-3-17)7(13,14)8(15,16)6(11,12)2-4-18/h17-18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGBZVBYSNUWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(CCO)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336479
Record name 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol

CAS RN

83192-87-4
Record name 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83192-87-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AS Palsule, Y Poojari - Polymer, 2010 - Elsevier
The enzymatic synthesis of silicone fluorinated aliphatic polyesteramides (SFAPEAs) is reported. These materials were synthesized by incorporating both the fluorinated aliphatic …
Number of citations: 37 www.sciencedirect.com
R Salata, B Pellegrene, M Soucek - Progress in Organic Coatings, 2019 - Elsevier
A high solids alkyd coating was developed with surface active polymers to improve performance at the surface, while maintaining adhesion at the substrate. A fluorinated long oil alkyd (…
Number of citations: 9 www.sciencedirect.com
T Takakura, M Yamabe, M Kato - Journal of fluorine chemistry, 1988 - Elsevier
In order to obtain fluorinated difunctional monomers for fluoropolyurethanes, we synthesized novel fluorinated aliphatic diisocyanates [OCNCH 2 (CF c2 ) n CH 2 NCO] from …
Number of citations: 15 www.sciencedirect.com
E Stavila, K Loos - Journal of Renewable Materials, 2015 - cdn.techscience.cn
The selective and specific features of enzymes have drawn an enormous amount of attention for use as in-vitro catalysts in polymerization reactions. Various studies on the enzymatic …
Number of citations: 22 cdn.techscience.cn
SJ Clarson, Y Poojari, MD Williard - Green Polymer Chemistry …, 2013 - ACS Publications
Linear poly(dimethylsiloxane) (PDMS), the most common silicone chain molecule, can form organic-silicone copolymers, which have the unique properties of linear PDMS such as low …
Number of citations: 1 pubs.acs.org
RR Salata - 2017 - rave.ohiolink.edu
Alkyd Resins are a class of seed-oil based polyesters used in the coatings industry for solventborne architectural and wood coatings, but are inferior in performance to petroleum-based …
Number of citations: 2 rave.ohiolink.edu
A Todea, DM Dreavă, IC Benea, I Bîtcan, F Peter… - Processes, 2021 - mdpi.com
New technologies for the conversion of biomass into high-value chemicals, including polymers and plastics, is a must and a challenge. The development of green processes in the last …
Number of citations: 12 www.mdpi.com
A Tiwari, MD Soucek - 2014 - books.google.com
The encyclopedia will be an invaluable source of information for researchers and students from diverse backgrounds including physics, chemistry, materials science and surface …
Number of citations: 47 books.google.com

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